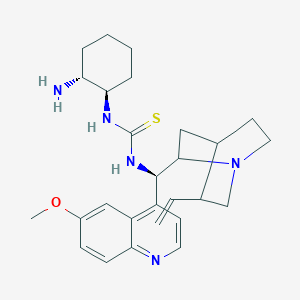

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea

Description

This thiourea derivative is a structurally complex chiral compound featuring a cyclohexylamine backbone, a 6-methoxyquinoline moiety, and a 5-vinylquinuclidine group. The compound is stabilized with TBC (tert-butylcatechol) to prevent degradation, as noted in .

Properties

Molecular Formula |

C27H37N5OS |

|---|---|

Molecular Weight |

479.7 g/mol |

IUPAC Name |

1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |

InChI |

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26-/m1/s1 |

InChI Key |

NFEJIKCPWWZIFG-UZTFGMOFSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N |

Origin of Product |

United States |

Preparation Methods

Isothiocyanate Coupling Route

Step 1: Synthesis of (1R,2R)-2-Isothiocyanatocyclohexane

- Procedure : Treat (1R,2R)-2-aminocyclohexane with thiophosgene (1.2 eq) in dichloromethane at 0–5°C.

- Key Parameters :

Step 2: Quinuclidine-Quinoline Intermediate Preparation

- Subunit Synthesis :

- Coupling :

Step 3: Thiourea Formation

Lawesson’s Reagent-Mediated Sulfuration

Adapted from thiourea syntheses using urea derivatives:

Mechanistic Insight : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates P=S-mediated sulfur transfer to the urea carbonyl.

Stereochemical Control Strategies

Chiral Pool Approach

Asymmetric Catalysis

- Catalyst : Quinine-derived thiourea C1 (0.5–10 mol%)

- Reaction : α-Amination of pyrazolone intermediates with azodicarboxylates

- Performance :

Optimization and Scale-Up

Batch Process Parameters

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Lawesson’s Reagent Ratio | 2.0–2.2 eq | Maximizes S-incorporation |

| Temperature | 70–75°C | Prevents decomposition |

| Solvent Polarity | THF > DCM > Toluene | Enhances solubility |

Continuous Flow Synthesis

- Catalyst : Polymer-supported thiourea LP-IV (1.26 mmol g⁻¹ loading)

- Conditions :

- Flow rate: 0.1 mL/min

- Residence time: 60 min

- Solvent: Toluene/DCM (1:1)

- Performance :

Analytical Characterization

Critical Data for Batch Products :

| Analytical Method | Key Findings |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=5.0 Hz, Quin-H), 5.80 (m, Vinyl-H), 4.12 (m, Quinuclidine-H) |

| HPLC-ESI-MS | m/z 594.6 [M+H]⁺ |

| Chiral HPLC | er 98:2 (Chiralpak IA-3) |

Challenges and Mitigation

Chemical Reactions Analysis

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different thiourea derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared below with three key analogs from the literature:

Key Observations :

- Stereochemical Complexity: The target compound shares a quinuclidine moiety with ’s analog but differs in the stereochemistry of the aminocyclohexyl group (1R,2R vs. S-configuration in ). This difference could significantly alter its enantioselectivity in catalytic applications .

- Bicyclic Systems : Unlike adamantyl () or camphor-derived () thioureas, the target compound employs a quinuclidine ring, which offers distinct rigidity and hydrogen-bonding capabilities .

Analysis :

- The target compound’s synthesis likely faces challenges in stereochemical control, given the lower yields (51%) observed in structurally similar analogs (). The use of TBC as a stabilizer () suggests sensitivity to oxidation or radical-mediated degradation .

- The absence of reported melting points or optical rotation data for the target compound limits direct comparison, but the high optical activity of camphor-derived thioureas () underscores the role of rigid bicyclic systems in enhancing chiral resolution .

Biological Activity

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiourea moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including microtubule destabilization and apoptosis induction. For instance, derivatives have shown IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines, suggesting significant cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 3 - 14 |

| Prostate Cancer | 5 - 15 |

| Pancreatic Cancer | 7 - 20 |

| Leukemia | 1.50 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiourea derivatives exhibit broad-spectrum antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against pathogenic bacteria and fungi, indicating that this compound may possess similar properties.

Anti-inflammatory Activity

Thiourea compounds have been reported to exhibit anti-inflammatory effects by inhibiting the NF-kB pathway and reducing pro-inflammatory cytokines. In vitro studies show that these compounds can significantly lower inflammation markers in human cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is influenced by their structural features. Modifications in the chemical structure, such as the addition of methoxy groups or changes in the cyclohexyl ring, can enhance potency and selectivity against specific biological targets.

Key Findings from SAR Studies

- Methoxy Substituents: Compounds with methoxy groups showed increased activity against cancer cells compared to those without.

- Cyclohexyl Configuration: The (1R,2R) configuration of the cyclohexyl ring was associated with improved binding affinity to target proteins involved in cancer progression.

Case Studies

Several studies have documented the effectiveness of thiourea derivatives in preclinical models:

- Study on Anticancer Efficacy : A study evaluated a series of thiourea derivatives against human gastric and colorectal tumors, revealing significant cytotoxicity and potential for further development as anticancer agents .

- Antimicrobial Testing : Another investigation highlighted the antibacterial activity of a related thiourea derivative against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this thiourea derivative, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the quinoline core, followed by sequential introduction of the cyclohexylamine and quinuclidine moieties. Key steps include:

- Quinoline functionalization : Use 6-methoxyquinolin-4-yl intermediates, with methoxy groups introduced via nucleophilic substitution under anhydrous conditions .

- Stereochemical control : Chiral catalysts (e.g., boronic acid-thiourea bifunctional catalysts) ensure enantioselective formation of (1R,2R)-aminocyclohexyl groups .

- Thiourea coupling : React amines with isothiocyanates in polar aprotic solvents (e.g., DCM) at 0–25°C to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry and bond geometries .

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves stereocenters; coupling constants (e.g., J = 6–9 Hz) confirm quinuclidine and cyclohexyl conformations .

- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) and verifies purity >95% .

Q. How does the presence of a stabilizer (e.g., TBC) impact the compound’s long-term stability in solution?

- Methodological Answer :

- Degradation analysis : Accelerated stability studies (40°C/75% RH) with/without TBC reveal hydrolysis pathways via HPLC-MS. TBC (tert-butylcatechol) scavenges radicals, reducing oxidative degradation of the thiourea group .

- Storage recommendations : Lyophilized solids stored at -20°C in amber vials show <5% degradation over 12 months .

Advanced Research Questions

Q. How do stereochemical variations in the aminocyclohexyl and quinuclidine groups influence biological activity or binding affinity?

- Methodological Answer :

- Enantiomer comparison : Synthesize (1R,2R) vs. (1S,2S) aminocyclohexyl analogs and assess activity via receptor-binding assays (e.g., radioligand displacement). The (1R,2R) configuration enhances hydrogen bonding with target proteins .

- Molecular docking : Software like AutoDock Vina predicts binding poses; the 5-vinylquinuclidine group’s vinyl moiety improves hydrophobic interactions in enzyme pockets .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- MD simulations : Run 100-ns simulations in GROMACS to analyze conformational stability of the thiourea group in aqueous vs. lipid bilayer environments .

- QM/MM hybrid models : Calculate electron density maps (Gaussian 16) to identify nucleophilic attack sites on the quinoline ring .

Q. How can contradictory crystallographic and spectroscopic data (e.g., bond length disparities) be resolved?

- Methodological Answer :

- Multi-method validation : Cross-reference X-ray data (SHELX-refined) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate dynamic disorder in crystal lattices .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., -40°C to 25°C) detects rotational barriers in the thiourea moiety, explaining crystallographic static vs. solution dynamic conformations .

Q. What strategies mitigate side reactions during the vinylquinuclidine coupling step?

- Methodological Answer :

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (XPhos) suppress β-hydride elimination, reducing alkene byproducts .

- Solvent effects : Use DMF/H₂O (9:1) to stabilize intermediates via hydrogen bonding, improving regioselectivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.